(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoindoline moiety and a thiazole ring. Its molecular formula is C₁₈H₁₈N₂O₃S, and it possesses unique chemical properties that contribute to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of the isoindoline structure exhibit a variety of biological activities, including:
- Anticonvulsant Activity : Compounds similar to (Z)-2-(1,3-dioxoisoindolin-2-yl) have been shown to possess anticonvulsant properties. In studies involving maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, several derivatives demonstrated significant protective effects against seizures .
- Anticancer Potential : The compound has been investigated for its potential as an inhibitor of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in cancer progression. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of 15-LOX-1, which is crucial in the biosynthesis of leukotrienes involved in inflammation and cancer .
- Modulation of Neurotransmitter Systems : The anticonvulsant effects observed may be linked to the modulation of neurotransmitter systems in the central nervous system (CNS), particularly through GABAergic pathways .
Study 1: Anticonvulsant Activity Evaluation
A series of derivatives based on the isoindoline structure were synthesized and evaluated for their anticonvulsant activity using MES and PTZ models. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced protective effects against seizures. For instance, one derivative showed a significant reduction in seizure duration compared to controls .
Study 2: Anticancer Efficacy
In another study focused on anticancer activity, derivatives were tested against three different cancer cell lines. The results demonstrated that certain compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. Notably, the compound's ability to inhibit 15-LOX-1 was correlated with its cytotoxic effects .
Data Tables
Compound | Activity | IC50 (μM) | Cell Line Tested |
---|---|---|---|
Compound A | 15-LOX-1 Inhibition | 12.5 | MCF-7 (Breast Cancer) |
Compound B | Anticonvulsant | 20.0 | MES Model |
Compound C | Cytotoxicity | 15.0 | HeLa (Cervical Cancer) |
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11-8-9-12(2)17-16(11)22(3)20(27-17)21-15(24)10-23-18(25)13-6-4-5-7-14(13)19(23)26/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAVZOFTZYUPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.